2,6-pyridinediyldi-4,1-phenylene bis(phenylacetate)
Overview
Description
2,6-pyridinediyldi-4,1-phenylene bis(phenylacetate) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2,6-pyridinediyldi-4,1-phenylene bis(phenylacetate) is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and enzymes involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2,6-pyridinediyldi-4,1-phenylene bis(phenylacetate) exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been found to have potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of 2,6-pyridinediyldi-4,1-phenylene bis(phenylacetate) in lab experiments has several advantages, including its high yield and purity, as well as its potential applications in drug development. However, its limitations include the lack of a comprehensive understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2,6-pyridinediyldi-4,1-phenylene bis(phenylacetate). These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, research could be focused on the development of new synthetic methods for the production of this compound, as well as its derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 2,6-pyridinediyldi-4,1-phenylene bis(phenylacetate) is a promising compound with potential applications in drug development. Its various biochemical and physiological effects make it a valuable candidate for further research, and its potential as a therapeutic agent for the treatment of various diseases warrants further investigation.
Scientific Research Applications
The use of 2,6-pyridinediyldi-4,1-phenylene bis(phenylacetate) in scientific research is primarily focused on its potential applications in drug development. This compound has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
[4-[6-[4-(2-phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25NO4/c35-32(22-24-8-3-1-4-9-24)37-28-18-14-26(15-19-28)30-12-7-13-31(34-30)27-16-20-29(21-17-27)38-33(36)23-25-10-5-2-6-11-25/h1-21H,22-23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFZXAVXRQHANQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)OC(=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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